

Application Notes: The Use of B-27™ Supplement in Organoid Cultures

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Compound of Interest

Compound Name: *Bronate*

Cat. No.: *B12299271*

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Introduction

Organoids are three-dimensional (3D) multicellular structures that are grown in vitro and mimic the architecture and function of native organs. These cultures are initiated from pluripotent stem cells (PSCs) or adult stem cells (ASCs) and require a complex interplay of growth factors and signaling molecules to direct their self-organization and differentiation. A critical component of many organoid culture media formulations is the B-27™ Supplement, a serum-free supplement that provides essential components for the long-term viability and maturation of various organoid types, particularly those of neural origin.

Mechanism of Action and Key Components

The B-27™ Supplement is an optimized formulation containing a mixture of vitamins, antioxidants, and other essential components necessary for the healthy growth and maintenance of neurons. While the exact proprietary formulation is not fully disclosed, it is known to contain components such as vitamin A, which is crucial for neuronal differentiation, and antioxidants like glutathione, which protect cells from oxidative stress. In the context of organoid culture, B-27™ provides a defined and reproducible environment that supports the differentiation and maturation of various cell lineages, reduces variability associated with serum use, and minimizes the risk of ferroptosis, a form of iron-dependent cell death.

Applications in Organoid Cultures

The B-27™ Supplement is a versatile reagent utilized in a wide array of organoid models, including:

- **Cerebral Organoids:** B-27™ is a cornerstone of cerebral organoid cultures, where it supports the differentiation of neural progenitor cells into a diverse population of neurons and glia, fostering the development of complex, stratified brain-like structures.
- **Intestinal Organoids:** While not always a primary component of the initial expansion medium for intestinal organoids, which heavily relies on factors like Wnt, R-spondin, and Noggin, B-27™ can be incorporated into differentiation media to promote the maturation of specific epithelial cell lineages.
- **Prostate Organoids:** In protocols for generating prostate organoids from both healthy and cancerous tissues, defined serum-free media containing B-27™ are used to support the growth and differentiation of luminal and basal cell types.
- **Co-culture Systems:** In complex co-culture models, such as the interaction between peripheral neurons and colonic organoids, B-27™ is a key component of the neural differentiation medium, supporting the growth of the neuronal component which in turn influences the development of the organoid.

Quantitative Data Summary

The effects of B-27™ Supplement on organoid cultures can be quantified through various metrics. The following table summarizes representative data on its impact.

Organoid Type	Parameter Measured	Typical Observation with B-27™	Reference
Cerebral Organoids	Neuronal marker expression (e.g., β -III tubulin, MAP2)	Significant increase in the percentage of positively stained cells over time.	N/A
Cerebral Organoids	Organoid size and viability	Sustained growth and reduced necrotic core formation compared to serum-containing media.	N/A
Intestinal Organoids (during differentiation)	Tuft cell marker expression (e.g., DCLK1)	Modulation of tuft cell numbers in response to specific stimuli (e.g., IL-13) in media containing B-27™.	
Co-culture (Neuron-Colon Organoid)	Epithelial differentiation markers	Enhanced differentiation of specific colonic epithelial cells when co-cultured with neurons grown in B-27™ supplemented medium.	

Experimental Protocols

Protocol 1: General Preparation of B-27™ Supplemented Organoid Medium

This protocol describes the basic steps for preparing a complete organoid culture medium supplemented with B-27™.

Materials:

- Basal medium (e.g., DMEM/F12, Neurobasal™ Medium)
- B-27™ Supplement (50X)
- Other required growth factors and small molecules (e.g., EGF, FGF, Noggin, R-spondin)
- Antibiotics (e.g., Penicillin-Streptomycin)
- Sterile tubes and pipettes

Procedure:

- Thaw the B-27™ Supplement and other frozen reagents at 4°C or room temperature.
- In a sterile biological safety cabinet, add the required volume of basal medium to a sterile container.
- Add the B-27™ Supplement to the basal medium to achieve a 1X final concentration (e.g., add 10 mL of 50X B-27™ to 490 mL of basal medium).
- Add other growth factors, small molecules, and antibiotics to their final desired concentrations.
- Mix the complete medium gently by swirling or inverting the container.
- Store the complete medium at 4°C and protect from light. Use within 2-4 weeks.

Protocol 2: Establishment of Cerebral Organoid Cultures with B-27™

This protocol outlines the key steps for generating cerebral organoids, where B-27™ is essential for neural differentiation.

Materials:

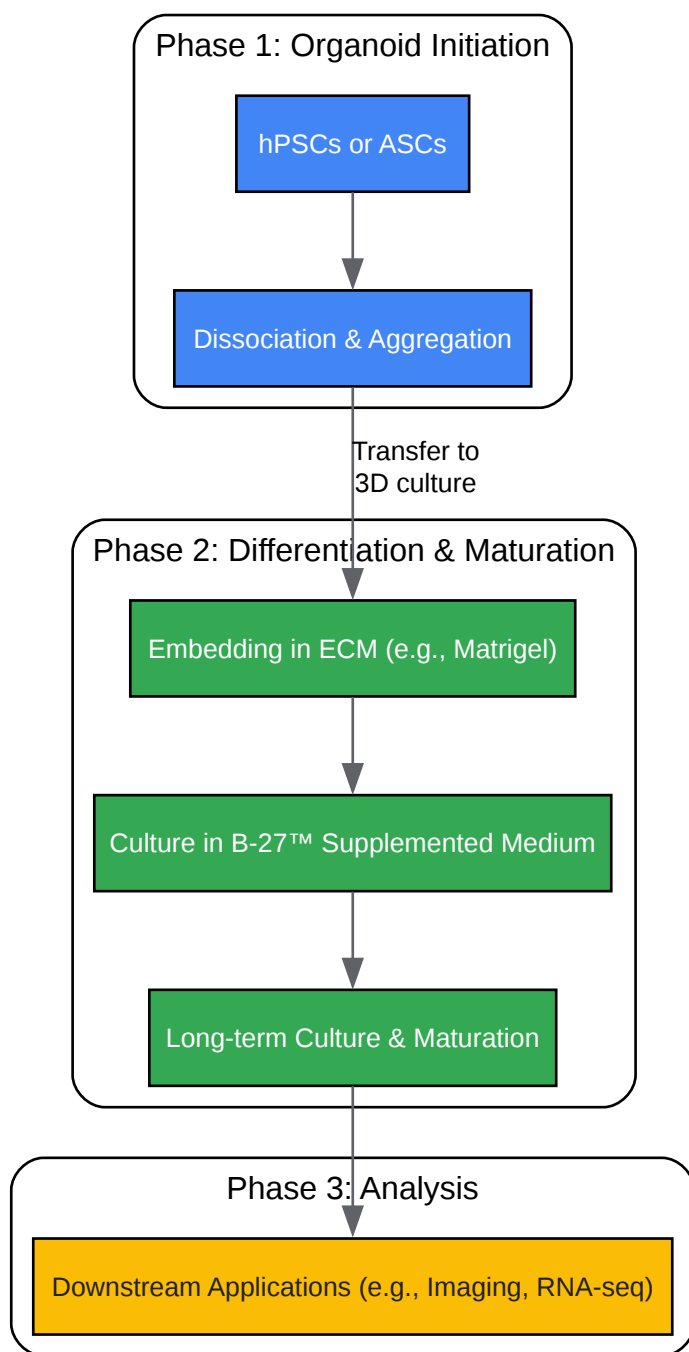
- Human pluripotent stem cells (hPSCs)
- Embryoid body (EB) formation medium
- Neural induction medium (supplemented with B-27™ without Vitamin A)

- Neural differentiation medium (supplemented with B-27™ with Vitamin A)
- Matrigel® or other basement membrane extract
- Low-attachment culture plates
- Orbital shaker

Procedure:

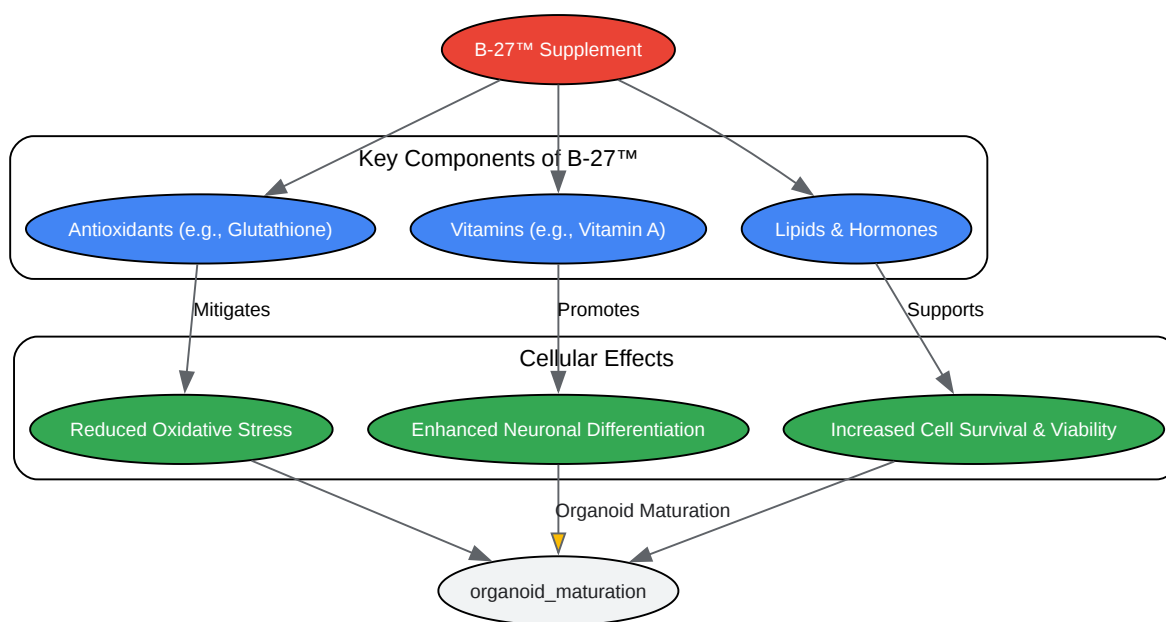
- **EB Formation:** Dissociate hPSCs into single cells and plate in low-attachment plates in EB formation medium to form embryoid bodies.
- **Neural Induction:** After 4-6 days, transfer EBs to neural induction medium containing B-27™ without Vitamin A.
- **Matrigel® Embedding:** After another 4-6 days, embed the neuroepithelial tissues into droplets of Matrigel®.
- **Neural Differentiation:** Transfer the embedded organoids to neural differentiation medium containing B-27™ with Vitamin A.
- **Maturation:** Culture the organoids on an orbital shaker for long-term maturation, changing the medium every 2-3 days.

Visualizations



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Fig. 1: General experimental workflow for organoid culture using B-27™ Supplement.



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Fig. 2: Simplified diagram of B-27™ Supplement's mechanism of action in organoids.

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